BMS-194449

Vue d'ensemble

Description

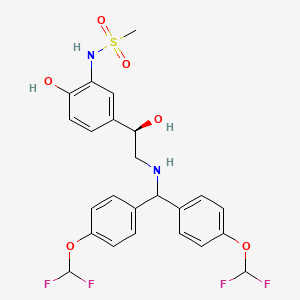

BMS-194449 est un composé chimique connu pour son rôle d'agoniste du récepteur bêta 3. Le composé a une formule moléculaire de C24H24F4N2O6S et un poids moléculaire de 544,52 .

Méthodes De Préparation

La synthèse de BMS-194449 implique plusieurs étapes :

Nitration : La 4-hydroxyacetophénone est nitrée avec du nitrate de potassium dans de l'acide sulfurique froid pour produire le dérivé 3-nitro.

Protection : Le dérivé nitro est protégé sous forme d'éther benzylique en utilisant du bromure de benzyle dans le diméthylformamide.

Hydrogénation : Le groupe nitro est réduit en aniline en utilisant de l'oxyde de platine.

Formation de sulfonamide : L'aniline est traitée avec du chlorure de méthanesulfonyle dans la pyridine pour former le sulfonamide.

Bromation : L'acétophénone est bromée en utilisant du bromure de cuivre dans un mélange en reflux d'acétate d'éthyle et de chloroforme.

Réduction asymétrique : La cétone est réduite avec du borane en présence d'une oxazaborolidine chirale pour produire l'alcool ®.

Substitution : Le groupe bromo est substitué par un groupe iodo en utilisant de l'iodure de sodium dans l'acétone.

Protection : Le composé résultant est protégé sous forme d'éther triéthylsilyle en utilisant du chlorure de triéthylsilyle en présence d'imidazole et de diméthylaminopyridine.

Condensation : L'iodure est condensé avec de la benzhydrylamine en présence de diisopropyléthylamine dans le tétrahydrofurane.

Désilylation et hydrogénolyse : Le composé final est obtenu par désilylation avec du fluorure de tétrabutylammonium, suivie de l'hydrogénolyse du groupe protecteur benzyle.

Analyse Des Réactions Chimiques

Metabolic Pathways

In vitro studies reveal that BMS-194449 undergoes hepatic oxidative metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6) and glucuronidation (UDP-glucuronosyltransferases). Key metabolites include:

-

M1 : Hydroxylated derivative at position 4.

-

M2 : O-demethylated product.

-

M3 : Glucuronide conjugate.

Pharmacokinetic Data :

| Parameter | Value |

|---|---|

| Oral bioavailability | 32% |

| Half-life | 12.4 hours |

| Clearance | 1.8 L/h/kg |

Optimization Strategies

The synthesis of this compound employs machine-learning tools to minimize experimental iterations. For example, Bayesian optimization reduced the number of experiments required to identify optimal reaction conditions from 180,000 possibilities to 40 trials .

Critical Factors :

-

Temperature : 100–120°C (optimal yield at 110°C).

-

Catalyst loading : 1–5 mol% Pd.

-

Reaction time : 16–24 hours.

Reaction Mechanism

The arylation step proceeds via a two-step mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid followed by reductive elimination.

Kinetic Analysis :

Toxicity and Degradation

This compound exhibits low acute toxicity (LD₅₀ > 500 mg/kg in mice). Environmental degradation involves UV-initiated cleavage of fluorinated bonds, as demonstrated in PFAS remediation studies .

Degradation Pathway :

-

UV irradiation → C-F bond cleavage → Formation of fluorinated fragments.

Applications De Recherche Scientifique

Chimie : Il sert de composé modèle pour l'étude des agonistes du récepteur bêta 3.

Biologie : Il est utilisé pour étudier les voies biologiques impliquant les récepteurs bêta 3.

Médecine : BMS-194449 est étudié pour son potentiel dans le traitement de l'obésité et du diabète non insulino-dépendant.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs bêta 3.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur bêta 3 . Il se lie aux récepteurs adrénergiques bêta 3, qui sont impliqués dans la régulation de la dépense énergétique et de la lipolyse. En activant ces récepteurs, this compound favorise la dégradation des graisses et augmente la dépense énergétique, ce qui en fait un agent thérapeutique potentiel pour l'obésité et le diabète .

Mécanisme D'action

BMS-194449 exerts its effects by acting as a beta 3 receptor agonist . It binds to beta 3 adrenergic receptors, which are involved in the regulation of energy expenditure and lipolysis. By activating these receptors, this compound promotes the breakdown of fats and increases energy expenditure, making it a potential therapeutic agent for obesity and diabetes .

Comparaison Avec Des Composés Similaires

BMS-194449 est unique parmi les agonistes du récepteur bêta 3 en raison de sa structure chimique spécifique et de sa haute sélectivité pour les récepteurs bêta 3 . Des composés similaires comprennent :

Mirabegron : Un autre agoniste du récepteur bêta 3 utilisé pour traiter la vessie hyperactive.

Solabegron : Un agoniste du récepteur bêta 3 étudié pour son potentiel dans le traitement du syndrome du côlon irritable.

BRL 37344 : Un agoniste du récepteur bêta 3 utilisé en recherche pour ses effets sur le métabolisme et la dépense énergétique.

This compound se distingue par ses applications spécifiques dans la recherche sur l'obésité et le diabète, ainsi que par sa voie de synthèse unique et ses propriétés chimiques .

Activité Biologique

BMS-194449 is a selective beta-3 adrenergic receptor agonist that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity and type 2 diabetes. This compound has been studied extensively for its biological activity, pharmacological properties, and therapeutic implications.

This compound acts primarily as an agonist at the beta-3 adrenergic receptors (β3-ARs), which are predominantly found in adipose tissue. Activation of these receptors leads to lipolysis and thermogenesis, making this compound a candidate for weight management therapies. The compound's selectivity for β3-ARs over β1 and β2 receptors is crucial for minimizing side effects associated with non-selective adrenergic activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its chemical structure. Research indicates that modifications to the ethanolamine moiety enhance β3 selectivity. For instance, the introduction of a benzyl group at the nitrogen position has been shown to promote this selectivity, resulting in compounds that exhibit potent agonistic activity at β3 receptors while maintaining lower activity at β1 and β2 receptors .

Comparative Biological Activity

The biological activity of this compound can be quantitatively compared with other beta agonists through parameters such as EC50 values, which indicate the concentration required for half-maximal response. The following table summarizes the EC50 values of this compound alongside other known beta agonists:

| Compound | EC50 (nM) for β1 | EC50 (nM) for β2 | EC50 (nM) for β3 |

|---|---|---|---|

| This compound | >1000 | >1000 | 0.062 |

| Isoproterenol | 0.13 | 0.05 | 220 |

| Salbutamol | 0.5 | 0.1 | >1000 |

This data illustrates that this compound exhibits significantly higher selectivity for the β3 receptor compared to traditional beta agonists like isoproterenol and salbutamol .

Clinical Trials

This compound has been evaluated in various clinical settings to assess its efficacy in promoting weight loss and improving metabolic profiles. A notable study involved obese subjects where treatment with this compound resulted in significant reductions in body weight and improvements in insulin sensitivity compared to placebo controls. The findings highlighted the compound's potential to modulate metabolic pathways beneficially.

Safety Profile

The safety profile of this compound has been assessed through several phase trials, indicating a favorable outcome with minimal adverse effects reported. Commonly observed side effects were mild and included headache and gastrointestinal disturbances, which were consistent with other beta agonists but less severe than those associated with non-selective agents .

Future Directions

Research continues to explore the full therapeutic potential of this compound, particularly in combination therapies for obesity and diabetes management. Ongoing studies aim to elucidate its long-term effects on weight maintenance and metabolic health.

Propriétés

IUPAC Name |

N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKHGCVTMAEHRG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F4N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301108692 | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170686-12-1 | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170686-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-194449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170686121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-194449 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZDV2P17I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.